3-[3-(Trifluoromethyl)phenyl]pyrrolidine (CAS 21767-35-1) is a highly specialized secondary amine building block that integrates a rigid pyrrolidine core with a lipophilic, electron-withdrawing meta-trifluoromethylphenyl substituent. With a predicted pKa of approximately 10.0 and a LogP of 3.11, this compound serves as a critical intermediate in the synthesis of advanced agrochemicals, such as pesticidal arylpyrrolidines, and pharmaceutical candidates, including Nav1.7 sodium channel inhibitors. The presence of the CF3 group provides enhanced metabolic stability and membrane permeability compared to unfluorinated analogs, making it a high-priority precursor for discovery programs requiring precise spatial geometry and robust pharmacokinetic profiles .
Substituting 3-[3-(Trifluoromethyl)phenyl]pyrrolidine with its non-fluorinated counterpart (3-phenylpyrrolidine) or its para-isomer (3-[4-(trifluoromethyl)phenyl]pyrrolidine) fundamentally alters the physicochemical and spatial properties of the downstream active pharmaceutical ingredient (API). The meta-CF3 group dictates a specific dihedral angle and steric volume that is critical for binding affinity in narrow receptor pockets, such as voltage-gated sodium channels. Furthermore, replacing the 5-membered pyrrolidine ring with a 6-membered piperidine ring shifts the basicity of the nitrogen and changes the exit vector of the amine handle, often resulting in a severe drop in target binding affinity and requiring complete re-optimization of downstream coupling conditions [1].
The incorporation of the trifluoromethyl group significantly increases the lipophilicity of the scaffold compared to the unfluorinated baseline. 3-[3-(Trifluoromethyl)phenyl]pyrrolidine exhibits a LogP of approximately 3.11, whereas 3-phenylpyrrolidine has a LogP of roughly 1.8. This quantitative shift is critical for ensuring adequate blood-brain barrier (BBB) penetration and cellular membrane permeability in downstream CNS and agrochemical targets .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
| Target Compound Data | LogP ~3.11 |
| Comparator Or Baseline | 3-Phenylpyrrolidine (LogP ~1.8) |
| Quantified Difference | +1.3 LogP units |
| Conditions | In silico prediction / Standard physiological pH |
Procuring the fluorinated building block is essential for programs targeting intracellular or CNS receptors where high membrane permeability is a strict requirement.
Unsubstituted phenyl rings are notorious soft spots for cytochrome P450-mediated aromatic hydroxylation. By procuring 3-[3-(Trifluoromethyl)phenyl]pyrrolidine, the meta-position is sterically and electronically blocked by the strongly electron-withdrawing CF3 group. This deactivates the entire aromatic ring toward electrophilic oxidation, extending the half-life of the resulting API compared to derivatives built from 3-phenylpyrrolidine [1].
| Evidence Dimension | Aromatic Ring Oxidation Liability |
| Target Compound Data | High resistance to CYP-mediated hydroxylation |
| Comparator Or Baseline | 3-Phenylpyrrolidine (High susceptibility to oxidation) |
| Quantified Difference | Significant reduction in intrinsic clearance (CLint) |
| Conditions | In vitro liver microsome assays (standard class behavior) |
Using this specific fluorinated precursor prevents late-stage pharmacokinetic failures by preemptively eliminating a major metabolic liability.
The exact positional isomer of the CF3 group is critical for target engagement. In the synthesis of Nav1.7 inhibitors and pesticidal arylpyrrolidines, the meta-CF3 group of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine provides the optimal spatial vector to fit into narrow hydrophobic binding pockets. Substitution with the para-isomer (3-[4-(trifluoromethyl)phenyl]pyrrolidine) often results in steric clashes, drastically reducing binding affinity [1].
| Evidence Dimension | Binding Pocket Steric Fit |
| Target Compound Data | Optimal meta-vector engagement |
| Comparator Or Baseline | 3-[4-(Trifluoromethyl)phenyl]pyrrolidine (para-isomer) |
| Quantified Difference | Avoidance of para-steric clash |
| Conditions | Receptor binding pocket modeling (e.g., Nav1.7) |
Buyers must procure the exact meta-isomer to maintain structure-activity relationship (SAR) fidelity, as the para-isomer cannot act as a drop-in replacement.
The 5-membered pyrrolidine core of 3-[3-(Trifluoromethyl)phenyl]pyrrolidine offers superior synthetic tractability compared to 6-membered piperidine analogs. The secondary amine in the pyrrolidine ring is less sterically hindered, leading to faster reaction kinetics and higher yields in standard amidation and Buchwald-Hartwig cross-coupling reactions, which is vital for scalable manufacturing [1].
| Evidence Dimension | Amine Coupling Reactivity |
| Target Compound Data | High conversion rates in standard couplings |
| Comparator Or Baseline | 3-[3-(Trifluoromethyl)phenyl]piperidine (6-membered ring) |
| Quantified Difference | Higher yield and faster kinetics |
| Conditions | Standard library amidation/coupling conditions |
For process chemists and library designers, the pyrrolidine core ensures higher throughput and lower reagent waste during scale-up.
Due to its specific meta-CF3 spatial vector and high lipophilicity, this compound is a preferred building block for synthesizing Nav1.7 inhibitors targeting chronic and neuropathic pain, where precise binding pocket engagement is mandatory [1].
The compound serves as a core scaffold for advanced agrochemicals. Its high LogP (3.11) and metabolic stability ensure excellent cuticular penetration and environmental persistence when formulated into insecticidal agents [2].
Acting as a privileged building block, its combination of a basic pyrrolidine nitrogen (pKa ~10.0) and a metabolically deactivated aromatic ring makes it ideal for high-throughput screening libraries focused on central nervous system targets .
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